

Unraveling the Stability Landscape of Dihydroquinoxaline Isomers: A DFT-Based Comparative Guide

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Compound of Interest

1,3-Dimethyl-1,4dihydroquinoxaline

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For researchers, scientists, and professionals in drug development, understanding the relative stability of molecular isomers is paramount for predicting chemical behavior and designing effective therapeutic agents. This guide provides a comparative analysis of dihydroquinoxaline isomer stability, leveraging data from Density Functional Theory (DFT) calculations to offer insights into their thermodynamic preferences.

While direct comparative DFT studies on the parent dihydroquinoxaline isomers are not readily available in the current body of literature, valuable insights can be drawn from computational analyses of closely related derivatives. This guide focuses on the stability of dihydrobenzo[f]quinoxaline tautomers, which serve as a pertinent model for understanding the energetic landscape of the core dihydroquinoxaline structure.

Data Presentation: Relative Stability of Dihydrobenzo[f]quinoxaline Tautomers

A study on quinoxalines derived from 1,4-naphthoquinone provides crucial data on the tautomeric equilibrium between the keto-amine and enol-imine forms of dihydrobenzo[f]quinoxalines. The relative energies, calculated using DFT, indicate a clear preference for the keto-amine tautomer in the gas phase.



Tautomer	Form	Relative Energy (Gas Phase, kJ/mol)
Dihydrobenzo[f]quinoxaline-Cl	Keto-amine	0.0
Dihydrobenzo[f]quinoxaline-Cl	Enol-imine	+31.8
Dihydrobenzo[f]quinoxaline-H	Keto-amine	0.0
Dihydrobenzo[f]quinoxaline-H	Enol-imine	+34.3
Dihydrobenzo[f]quinoxaline- CH3	Keto-amine	0.0
Dihydrobenzo[f]quinoxaline- CH3	Enol-imine	+33.1

Data sourced from a computational study on tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus. The keto-amine form is set as the reference with a relative energy of 0.0 kJ/mol.

The data unequivocally demonstrates that the keto-amine tautomer is the more thermodynamically stable form for dihydrobenzo[f]quinoxalines in the gas phase, irrespective of the substituent (Cl, H, or CH3) on the benzo ring.[1] The enol-imine tautomer is consistently higher in energy by over 30 kJ/mol.[1]

Experimental Protocols: DFT Calculation Methodology

The computational investigation of the tautomeric stability of dihydrobenzo[f]quinoxalines was conducted using Density Functional Theory (DFT), a robust method for predicting the electronic structure and energies of molecules.

Computational Details:

- Software: The calculations were performed using the Gaussian 03 software package.
- DFT Functional: The B3LYP hybrid functional was employed, which combines Becke's threeparameter exchange functional with the Lee-Yang-Parr correlation functional.

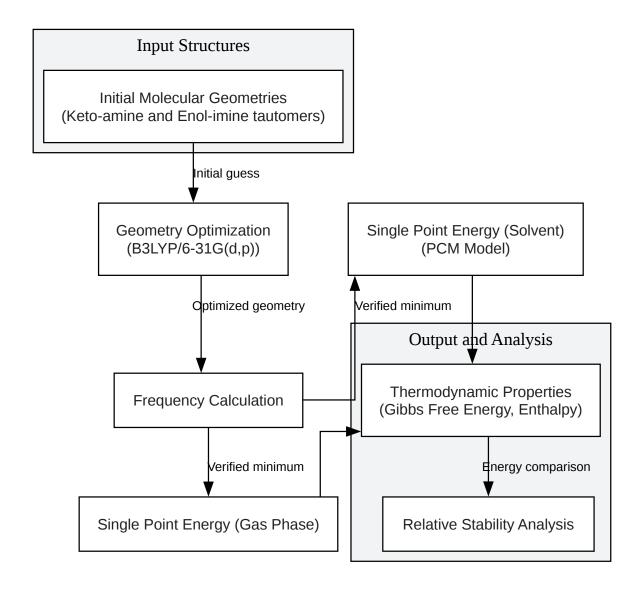


- Basis Set: The 6-31G(d,p) basis set was used for all calculations. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to provide a more accurate description of the electron distribution.
- Geometry Optimization: The molecular geometries of all tautomers were fully optimized without any symmetry constraints.
- Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
- Solvation Effects: The influence of solvents (Chloroform, Methanol, and DMSO) on the relative tautomer stabilities was evaluated using the Polarizable Continuum Model (PCM).[1]

Visualization of the DFT Calculation Workflow

The logical flow of the DFT calculations performed to determine the relative stability of the dihydroquinoxaline isomers can be visualized as follows:





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Caption: Workflow for DFT calculation of isomer stability.

This diagram illustrates the systematic process, starting from the initial molecular structures of the isomers, proceeding through geometry optimization and frequency calculations to confirm stable structures, and culminating in single-point energy calculations in both the gas phase and solution to determine their thermodynamic properties and relative stabilities.

In conclusion, while direct computational data on the parent dihydroquinoxaline isomers remains elusive, the analysis of dihydrobenzo[f]quinoxaline tautomers provides a strong



indication that the keto-amine form is the more stable isomer. This information is critical for researchers in medicinal chemistry and materials science, as the predominant tautomeric form will dictate the molecule's reactivity, intermolecular interactions, and ultimately its biological activity or material properties. Future computational studies are encouraged to address the specific case of unsubstituted dihydroquinoxaline isomers to further refine our understanding of this important class of heterocyclic compounds.

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References

- 1. researchgate.net [researchgate.net]
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